![molecular formula C16H20Cl2N2O3 B2678169 Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate CAS No. 2411235-54-4](/img/structure/B2678169.png)
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate, also known as A-196, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is in the field of cancer research. PRMTs have been shown to play a crucial role in the development and progression of various types of cancer, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells in vitro and in vivo, and can sensitize cancer cells to chemotherapy.
In addition to its potential use in cancer research, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been studied for its potential use in the treatment of various other diseases, including cardiovascular diseases, inflammatory diseases, and neurological disorders. PRMTs have been shown to play a role in the regulation of these diseases, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes.
Mecanismo De Acción
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. PRMTs catalyze the methylation of arginine residues on histones and other proteins, which can have a significant impact on gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate inhibits the activity of PRMTs by binding to the active site of these enzymes and preventing the methylation of arginine residues.
Biochemical and Physiological Effects:
The inhibition of PRMTs by Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has a number of biochemical and physiological effects. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been shown to reduce inflammation in animal models of inflammatory diseases, and to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its potency and specificity as a PRMT inhibitor. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of PRMTs, with an IC50 in the low nanomolar range. This makes it an ideal tool for studying the role of PRMTs in various biological processes.
One of the main limitations of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments, and may require the use of organic solvents or other solubilization techniques.
Direcciones Futuras
There are a number of future directions for the study of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its potential use in various scientific research applications. One area of future research is the development of more potent and selective PRMT inhibitors, which could have even greater therapeutic potential. Another area of future research is the identification of specific PRMT isoforms that are involved in various biological processes, which could lead to the development of more targeted therapies for specific diseases.
Conclusion:
In conclusion, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has shown promise as a potential therapy for various diseases, including cancer, cardiovascular diseases, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the potential of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its role in various biological processes.
Métodos De Síntesis
The synthesis of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 2,3-dichlorophenylacetyl chloride and propionyl chloride in the presence of triethylamine. The resulting product is then treated with trifluoroacetic acid to yield Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate. The overall yield of this synthesis method is approximately 30%.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-5-13(21)19-9-12(20-15(22)23-16(2,3)4)10-7-6-8-11(17)14(10)18/h5-8,12H,1,9H2,2-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSOXNYLYXYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)C=C)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
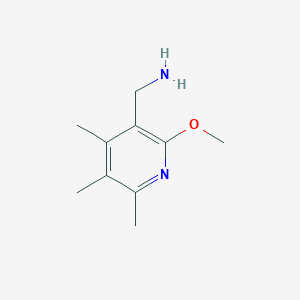
![3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)oxetane](/img/structure/B2678091.png)

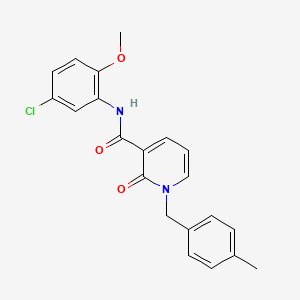
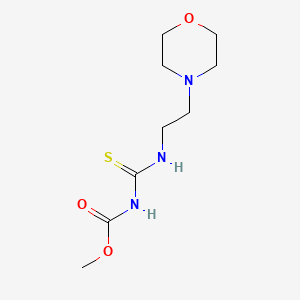
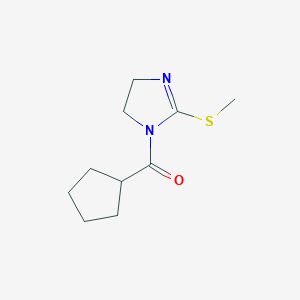
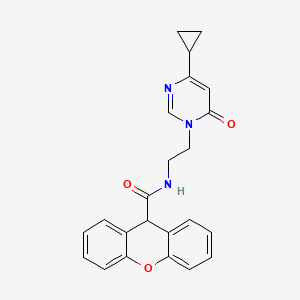
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
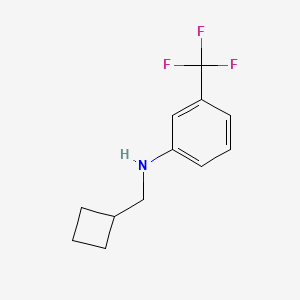
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)
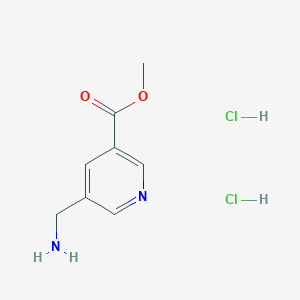
![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)
![1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone](/img/structure/B2678109.png)